8-aminoisoquinolin-7-ol hydroiodide
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Overview
Description
8-aminoisoquinolin-7-ol hydroiodide is a chemical compound with the molecular formula C9H9IN2O and a molar mass of 288.09 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 8-aminoisoquinolin-7-ol hydroiodide typically involves the nitration of isoquinoline to produce a mixture of nitro derivatives, followed by reduction to obtain the amino derivative . The hydroiodide salt is then formed by reacting the amino derivative with hydroiodic acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
8-aminoisoquinolin-7-ol hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like tin powder in hydrochloric acid, and various halogenating agents.
Scientific Research Applications
8-aminoisoquinolin-7-ol hydroiodide is utilized in several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: This compound has potential therapeutic applications, particularly in the development of antimalarial drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-aminoisoquinolin-7-ol hydroiodide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes essential for the survival of certain pathogens.
Comparison with Similar Compounds
8-aminoisoquinolin-7-ol hydroiodide can be compared with other similar compounds, such as:
8-hydroxyquinoline: Known for its antimicrobial and anticancer properties.
8-aminoquinoline: Used as an antimalarial agent.
7-aminoquinoline: Another compound with potential therapeutic applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2613385-16-1 |
---|---|
Molecular Formula |
C9H9IN2O |
Molecular Weight |
288.1 |
Purity |
95 |
Origin of Product |
United States |
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